molecular formula C21H26N2O4S B2959006 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 946261-33-2

4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2959006
CAS No.: 946261-33-2
M. Wt: 402.51
InChI Key: DQVWYSNSZXVUGR-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a chemical compound of significant interest in scientific research. While specific biological data for this compound is not available in current public sources, its structure incorporates the 1,1-dioxidoisothiazolidin moiety, a functional group present in compounds investigated for modulating various biological targets . Research compounds featuring this core structure have been explored in areas such as enzyme inhibition, including kinases like cyclin-dependent kinase 2 (CDK2), which is a key target in oncology and cell cycle research . The molecular architecture of this benzamide derivative suggests potential utility as a building block in medicinal chemistry or as a candidate for high-throughput screening in drug discovery campaigns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-butoxy-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-4-13-27-19-10-7-17(8-11-19)21(24)22-20-15-18(9-6-16(20)2)23-12-5-14-28(23,25)26/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVWYSNSZXVUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the core phenylpiperidine structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its phenylpiperidine core makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is studied for its potential biological activity. It may be used in assays to investigate its effects on various biological targets.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in drug discovery programs to develop new treatments for various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

4-butoxy-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide
  • Key features : Replaces the isothiazolidine sulfone with an indole-sulfonyl group.
  • However, the indole’s planar structure may alter binding dynamics compared to the saturated isothiazolidine ring .
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)
  • Key features : Substitutes the isothiazolidine with a 1,3,4-thiadiazole ring and introduces a piperidine-thioethyl side chain.
  • Impact : The thiadiazole core is aromatic and planar, favoring interactions with flat binding pockets. The piperidine group enhances solubility via basic nitrogen but may reduce blood-brain barrier penetration .
S-alkylated 1,2,4-triazoles (e.g., compounds 10–15)
  • Key features : Contains a 1,2,4-triazole ring with sulfonylphenyl and fluorophenyl substituents.
  • Impact : The triazole’s tautomeric properties (thione vs. thiol) allow pH-dependent reactivity, which could modulate enzyme inhibition kinetics. Fluorine atoms improve metabolic stability and lipophilicity .
N-{5-[(cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide
  • Key features : Includes a pyridinylmethoxy group and cyclopropane carboxamide.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target compound C₂₁H₂₅N₂O₄S 413.50 Not reported Isothiazolidine sulfone, 4-butoxy
4-butoxy-N-[4-(indolylsulfonyl)phenyl]benzamide C₂₅H₂₄N₂O₃S 440.54 Not reported Indole-sulfonyl, 4-butoxy
N-(5-thiadiazolyl)benzamide (7a) C₁₄H₁₆N₄OS₂ 344.44 Not reported Thiadiazole, piperidine-thioethyl
Triazole derivative (10) C₂₄H₂₀F₂N₄O₃S 482.50 Not reported 1,2,4-triazole, sulfonylphenyl, fluorophenyl
  • Lipophilicity : The target compound’s butoxy chain likely confers higher logP compared to methoxy or pyridinylmethoxy analogs (e.g., compound in ).
  • Solubility : Sulfone and triazole derivatives (e.g., ) may exhibit better aqueous solubility due to polar functional groups.

Biological Activity

The compound 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features several distinct structural components:

  • Butoxy Group : Enhances lipophilicity and solubility.
  • Dioxidoisothiazolidinyl Moiety : Implicated in biological interactions.
  • Benzamide Core : Serves as a pharmacophore in drug design.

Structural Comparison Table

Compound NameStructural FeaturesUnique Aspects
4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamideContains dioxidoisothiazolidinyl groupPotential anti-inflammatory properties
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamideSimilar structure but different substitutionDifferent biological activity profile
N-(4-{[5-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamideContains benzoimidazole instead of dioxidoisothiazolidinyl moietyPotentially different therapeutic targets

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzamide Core :
    • Reaction of 4-aminobenzoic acid with butyl bromide in the presence of potassium carbonate.
  • Introduction of the Dioxidoisothiazolidinyl Group :
    • Formation through a series of reactions involving isothiazolidine ring formation followed by oxidation.
  • Final Assembly :
    • Coupling reactions to attach the dioxidoisothiazolidinyl moiety to the benzamide structure.

Synthetic Route Summary Table

StepReaction TypeReagents Used
1Nucleophilic SubstitutionButyl bromide, potassium carbonate
2OxidationHydrogen peroxide, acidic medium
3Coupling ReactionAppropriate coupling agents

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The dioxidoisothiazolidinyl group may inhibit sulfur-containing enzymes, modulating various biochemical pathways and leading to observed therapeutic effects.

Research Findings

Recent studies have explored the compound's antifungal and antibacterial activities. For example, derivatives with similar structural motifs have shown promising results against various fungi such as Botrytis cinerea and Fusarium graminearum .

Case Study: Antifungal Activity

In a comparative study of benzamide derivatives, compounds similar to this compound exhibited significant fungicidal activity:

  • Best Performing Compounds :
    • Compound 10a: 84.4% inhibition against Botrytis cinerea.
    • Compound 10f: EC50 of 14.44 μg/mL against Botrytis cinerea.

Toxicity Assessment

Toxicity studies using zebrafish embryos have indicated that some derivatives display low toxicity profiles. For instance, compound 10f showed an LC50 value of 20.58 mg/L, classifying it as low-toxicity .

Biological Activity Summary Table

Activity TypeTarget OrganismInhibition (%) / EC50 (μg/mL)
AntifungalBotrytis cinerea84.4% / 14.44
AntifungalFusarium graminearumModerate activity
ToxicityZebrafish embryosLC50 = 20.58 mg/L

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